2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at the 1-position and a 2,4-dimethoxybenzenesulfonamide moiety at the 7-position. Its molecular formula is C₂₂H₂₃N₃O₆S₂ (molecular weight: 513.56 g/mol). This structure combines electron-rich aromatic systems (thiophene, dimethoxybenzene) with a conformationally flexible tetrahydroquinoline scaffold, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-9-10-20(19(14-17)29-2)31(24,25)22-16-8-7-15-5-3-11-23(18(15)13-16)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYDHUFSLYZELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 458.6 g/mol
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance:
- In vitro Cytotoxicity : The compound was tested against several cancer cell lines including MDA-MB-468 (breast cancer) and CCRF-CEM (leukemia). The results indicated significant cytotoxic effects with IC values of 3.99 ± 0.21 µM and 4.51 ± 0.24 µM respectively under hypoxic conditions .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9. Additionally, it was observed to arrest the cell cycle in the G0-G1 and S phases .
Antimicrobial Activity
The compound's antimicrobial properties were also investigated:
- Antimicrobial Testing : In a study assessing a series of related compounds, the benzene sulfonamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
| Structural Feature | Biological Activity |
|---|---|
| Thiophene moiety | Enhances anticancer activity |
| Dimethoxy groups | Improves solubility and bioavailability |
| Sulfonamide group | Contributes to antimicrobial properties |
Case Studies
- Case Study on Anticancer Efficacy : A study synthesized various sulfanilamide derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications to the thiophene and sulfonamide groups significantly influenced their antiproliferative efficacy .
- Molecular Docking Studies : Molecular docking simulations suggested that the compound interacts effectively with target proteins involved in cancer proliferation pathways. This interaction potentially inhibits key enzymes that facilitate tumor growth .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, although further research is needed to fully understand its metabolism and excretion profiles. Theoretical models predict good permeability across biological membranes, which is essential for effective drug delivery .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that can be harnessed for therapeutic applications:
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. The presence of the thiophene ring may enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Compounds containing quinoline and sulfonamide moieties have been investigated for their anticancer properties. In vitro studies suggest that 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiophene sulfonyl group is crucial for enhancing the compound's biological activity. Variations in the synthesis can lead to derivatives with altered pharmacological profiles.
Case Studies
Several studies have evaluated the pharmacological effects of similar compounds:
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives, including those related to thiophene structures. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the potential of these compounds as antibiotics . -
Anticancer Research :
In a study focused on the anticancer effects of quinoline-based compounds, researchers found that certain derivatives exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis . -
Inflammation Model :
An investigation into the anti-inflammatory properties of sulfonamides demonstrated that specific compounds could reduce inflammatory markers in animal models. This suggests that 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide could be further explored for similar therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic sulfonamide groups enable nucleophilic substitution under specific conditions. Key observations include:
Suzuki-Miyaura Coupling
The tetrahydroquinoline and benzene rings participate in cross-coupling reactions:
Reduction and Oxidation
The tetrahydroquinoline core and sulfur-containing groups exhibit redox activity:
Reduction
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NaBH4_44/MeOH : Reduces the tetrahydroquinoline ring’s keto group (if present) to a secondary alcohol .
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H2_22/Pd-C : Hydrogenolysis of the sulfonamide N–S bond is suppressed due to steric protection by the thiophene ring .
Oxidation
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mCPBA (meta-chloroperbenzoic acid) : Oxidizes the thiophene sulfur to a sulfone, altering electronic properties .
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KMnO4_44/H2_22SO4_44 : Degrades methoxy groups to quinones under harsh conditions .
Acid/Base Hydrolysis
The sulfonamide linkages show stability under mild conditions but hydrolyze under extreme pH:
Functionalization of the Thiophene Ring
Electrophilic substitution reactions occur at the electron-rich thiophene moiety:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br/AcOH | C-5 | 5-bromo-thiophene sulfonamide derivative | 78% |
| HNO/HSO | C-4 | Nitro-thiophene sulfonamide | 62% |
Photochemical Reactions
UV irradiation induces unique transformations:
-
Norrish Type II cleavage : Observed in tetrahydroquinoline derivatives under 254 nm light, leading to ring-opened products .
-
Singlet oxygen generation : The thiophene sulfonyl group acts as a photosensitizer, producing O for oxidation reactions .
Complexation with Metal Ions
The sulfonamide and thiophene groups coordinate transition metals:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(ClO) | 1:2 (metal:ligand) | Catalytic oxidation of alcohols . |
| Pd(OAc) | 1:1 | Heterogeneous cross-coupling catalysts . |
Key Research Findings
-
Chemoselectivity : The thiophene-2-sulfonyl group undergoes SNAr preferentially over the benzene sulfonamide due to higher electrophilicity .
-
Steric Effects : The tetrahydroquinoline ring hinders reactions at the N-7 position, directing modifications to the thiophene or methoxy-bearing benzene ring .
-
Thermal Stability : Decomposition above 220°C limits high-temperature applications .
This compound’s multifunctional architecture enables diverse reactivity, making it valuable in catalysis, medicinal chemistry, and materials science. Further studies should explore enantioselective transformations and biological activity modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs (Table 1), highlighting key differences in substituents, physicochemical properties, and reported activities.
Table 1: Comparative Analysis of 2,4-Dimethoxy-N-[1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide and Analogs
Structural and Electronic Differences
- Thiophene vs. Benzene Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound introduces sulfur-mediated electronic effects (e.g., resonance stabilization) and a smaller heterocyclic footprint compared to the bulkier benzenesulfonyl group in the analog . This may enhance interactions with cysteine-rich enzymatic pockets.
- Methoxy Substitution Patterns : The 2,4-dimethoxy configuration in the target compound provides a balanced electron-donating effect, whereas the 2,5-dimethoxy variant (Table 1, row 4) creates asymmetry that could disrupt planar stacking interactions .
- Positional Isomerism (C6 vs.
Physicochemical and Pharmacokinetic Insights
- Solubility: The target compound’s thiophene sulfonyl group slightly reduces aqueous solubility compared to the propanoyl-substituted G503-0362, which lacks aromatic sulfonamide groups .
- Stability : Benzenesulfonyl analogs (e.g., ) show greater stability in acidic environments compared to thiophene sulfonyl derivatives, likely due to reduced susceptibility to hydrolytic cleavage.
Q & A
Q. What are the recommended synthetic routes for this compound?
A stepwise approach is typically employed:
- Sulfonation : Introduce sulfonyl groups using reagents like chlorosulfonic acid under controlled temperatures (50–60°C).
- Coupling : React thiophene-2-sulfonyl chloride with tetrahydroquinoline derivatives in dichloromethane (DCM) using base catalysts (e.g., triethylamine) .
- Methoxy Group Installation : Use alkylation or demethylation protocols for dimethoxy substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
| Step | Key Reactions | Conditions |
|---|---|---|
| 1 | Sulfonation of benzene moiety | H₂SO₄, 50–60°C, 4–6 hours |
| 2 | Thiophene coupling | DCM, triethylamine, 0°C→RT |
| 3 | Methoxylation | NaH, DMF, methyl iodide |
Q. Which spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonation/coupling steps .
- Reaction Path Search : Tools like GRRM17 predict intermediates and byproducts, reducing trial-and-error experimentation .
- Example : A 2024 study achieved a 22% yield improvement by simulating solvent effects on thiophene coupling .
Q. How to resolve contradictions in reaction yields across studies?
- Systematic Parameter Screening : Vary solvents (DCM vs. THF), catalysts (HBr vs. H₂SO₄), and temperatures in controlled batches .
- Data-Driven Feedback : Integrate experimental results with computational models to refine reaction conditions iteratively .
- Case Study : Inconsistent yields (40–70%) in sulfonamide formation were resolved by optimizing water content (<0.1%) in DCM .
Q. What reactor designs enhance scalability for heterogeneous reactions?
- Membrane Reactors : Separate catalysts (e.g., Pd/C) from products, improving efficiency in hydrogenation steps .
- Microfluidic Systems : Enable precise control of exothermic sulfonation reactions (Δt < 2°C) .
- CRDC Guidelines : Prioritize modular reactors for multi-step synthesis (RDF2050112) .
Q. What role does AI play in predictive modeling for this compound?
- COMSOL Multiphysics Integration : Simulate mass transfer limitations in sulfonamide crystallization .
- AI-Driven DoE (Design of Experiments) : Machine learning algorithms recommend optimal reagent ratios (e.g., 1.2:1 thiophene:quinoline) .
- Autonomous Labs : Robotic platforms execute AI-generated protocols, reducing human error in repetitive steps .
Methodological Considerations
Q. How to study the compound’s reactivity under oxidative conditions?
- Oxidation Assays : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides; monitor via TLC and LC-MS .
- Kinetic Profiling : Use UV-Vis spectroscopy to track sulfonyl group degradation rates (λ = 260 nm) .
Q. What strategies validate the compound’s biological activity mechanisms?
- Enzyme Inhibition Assays : Test against PDE (phosphodiesterase) isoforms using fluorescence-based kits (IC₅₀ determination) .
- Molecular Docking : AutoDock Vina models interactions with PDE4B (PDB ID: 1F0J) to rationalize selectivity .
Data Contradiction Analysis
Q. Why do NMR spectra show unexpected peaks in methoxy regions?
- Hypothesis : Residual solvents (e.g., DMF) or incomplete demethylation.
- Resolution :
Repeat synthesis with deuterated solvents.
Perform 2D NMR (HSQC) to assign ambiguous signals .
Compare with simulated spectra from ACD/Labs or ChemDraw .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
